molecular formula C5H10N6O2 B14267463 N~2~-Ethyl-N~4~,N~6~-dihydroxy-1,3,5-triazine-2,4,6-triamine CAS No. 182004-94-0

N~2~-Ethyl-N~4~,N~6~-dihydroxy-1,3,5-triazine-2,4,6-triamine

Cat. No.: B14267463
CAS No.: 182004-94-0
M. Wt: 186.17 g/mol
InChI Key: JUOVQPOJUUFXGA-UHFFFAOYSA-N
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Description

N~2~-Ethyl-N~4~,N~6~-dihydroxy-1,3,5-triazine-2,4,6-triamine is a member of the 1,3,5-triazine family, which is known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of ethyl and hydroxy groups attached to the triazine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Ethyl-N~4~,N~6~-dihydroxy-1,3,5-triazine-2,4,6-triamine typically involves the sequential substitution of the chlorides of cyanuric chloride by O-, N-, and S-centered nucleophiles . The reaction conditions often include ambient temperature and the use of specific catalysts to facilitate the substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-Ethyl-N~4~,N~6~-dihydroxy-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted triazine compounds.

Mechanism of Action

The mechanism of action of N2-Ethyl-N~4~,N~6~-dihydroxy-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,3,5-triazine derivatives such as:

Uniqueness

N~2~-Ethyl-N~4~,N~6~-dihydroxy-1,3,5-triazine-2,4,6-triamine is unique due to the presence of both ethyl and hydroxy groups, which impart distinct chemical and physical properties

Properties

182004-94-0

Molecular Formula

C5H10N6O2

Molecular Weight

186.17 g/mol

IUPAC Name

N-[4-(ethylamino)-6-(hydroxyamino)-1,3,5-triazin-2-yl]hydroxylamine

InChI

InChI=1S/C5H10N6O2/c1-2-6-3-7-4(10-12)9-5(8-3)11-13/h12-13H,2H2,1H3,(H3,6,7,8,9,10,11)

InChI Key

JUOVQPOJUUFXGA-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)NO)NO

Origin of Product

United States

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